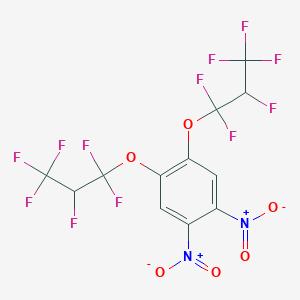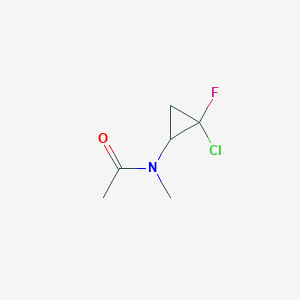
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene (BFP-DNB) is an organofluorine compound that is used as a reagent in chemical synthesis and as a catalyst in a variety of reactions. BFP-DNB is a highly polar compound due to its high electronegativity and is capable of forming strong hydrogen bonds with other molecules. It has been used as a catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds, the formation of carbon-carbon bonds, and the catalytic oxidation of alcohols.
Mecanismo De Acción
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene catalyzes a variety of reactions due to its high electronegativity and its ability to form strong hydrogen bonds with other molecules. The fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. This attack results in the formation of a covalent bond between the two molecules, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has several advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high reactivity, which allows it to catalyze a variety of reactions. In addition, this compound is a highly polar compound, which allows it to form strong hydrogen bonds with other molecules. However, this compound is also highly toxic, and must be handled with extreme caution.
Direcciones Futuras
There are a variety of potential future directions for research involving 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene. One potential area of research is the development of new catalysts based on this compound that can be used in the synthesis of organic molecules. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in pharmaceuticals and agrochemicals. Finally, further research could be conducted into the potential uses of this compound as a catalyst for the oxidation of alcohols, the hydrolysis of esters, and the hydrolysis of amides.
Métodos De Síntesis
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene can be synthesized from the reaction of 1,1,2,3,3,3-hexafluoropropanol and 4,5-dinitrobenzene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, in which the fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. The reaction is typically conducted under anhydrous conditions, such as in a dry solvent such as acetonitrile or tetrahydrofuran.
Aplicaciones Científicas De Investigación
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been widely used in the synthesis of organic molecules, particularly heterocyclic compounds, due to its ability to catalyze a variety of reactions. It has been used as a catalyst for the formation of carbon-carbon bonds, the oxidation of alcohols, and the synthesis of heterocyclic compounds. This compound has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used to catalyze the hydrolysis of esters, the hydrolysis of amides, and the catalytic oxidation of alcohols.
Propiedades
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12N2O6/c13-7(9(15,16)17)11(21,22)31-5-1-3(25(27)28)4(26(29)30)2-6(5)32-12(23,24)8(14)10(18,19)20/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLMHGYAOSEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)



![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)


![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)